molecular formula C7H3BrFNO B3033279 2-Bromo-5-fluorophenylisocyanate CAS No. 1016819-26-3

2-Bromo-5-fluorophenylisocyanate

Cat. No.: B3033279
CAS No.: 1016819-26-3
M. Wt: 216.01 g/mol
InChI Key: AWCNLWWTRCCGAB-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorophenylisocyanate is a useful research compound. Its molecular formula is C7H3BrFNO and its molecular weight is 216.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-5-fluorophenylisocyanate serves as an intermediate in various chemical synthesis processes. For example, it has been utilized in the synthesis of 2-aryl-3-fluoro-5-silylthiophenes through a cascade reactive sequence involving S(N)2'-type reactions and [2,3]sigmatropic rearrangement, highlighting its utility in constructing complex thiophene structures with potential applications in materials science and organic electronics (Hirotaki & Hanamoto, 2013).

Pharmaceutical and Biological Applications

In the pharmaceutical domain, derivatives of 2-bromo-5-fluorophenyl compounds have been explored for their bioactive properties. For instance, various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene have been synthesized, demonstrating moderate to good yields and potential medicinal applications due to their haemolytic, biofilm inhibition, and anti-thrombolytic activities (Ikram et al., 2015).

Environmental and Sensory Applications

Furthermore, 2-bromo-5-fluorophenyl derivatives have been employed in the development of fluorescent probes for environmental and biological sensing. A study detailed the creation of a ratiometric fluorescent probe for detecting hydrazine, a hazardous substance, in biological and water samples. This probe, synthesized using a 4-bromobutyryl group as the recognition site, showcases the adaptability of 2-bromo-5-fluorophenyl derivatives in crafting sensitive and selective sensors for environmental monitoring and safety assessments (Zhu et al., 2019).

Safety and Hazards

2-Bromo-5-fluorophenylisocyanate is classified as dangerous according to the GHS06 pictogram . It may cause skin and eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-bromo-4-fluoro-2-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-6-2-1-5(9)3-7(6)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCNLWWTRCCGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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